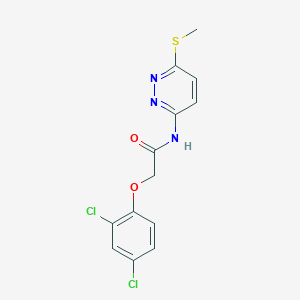
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as pyridate, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since been used in various parts of the world. Pyridate is a selective herbicide that targets broadleaf weeds and is commonly used in rice paddies, soybean fields, and cornfields.
Applications De Recherche Scientifique
Pharmacological and Safety Profiles : Hudkins et al. (2011) explored the optimization of pyridazin-3-one derivatives, focusing on their potential use in treating attentional and cognitive disorders. Their research highlighted the pharmacological, pharmaceutical, and safety profiles of these compounds (Hudkins et al., 2011).
Antimicrobial Agents : A study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, exploring their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of microbial resistance (Hossan et al., 2012).
Chemical Synthesis and Characterization : The work of Mary et al. (2020) involved synthesizing benzothiazolinone acetamide analogs and studying their vibrational spectra and electronic properties. This research has implications for photochemical and thermochemical applications, including their use in dye-sensitized solar cells (Mary et al., 2020).
Chemical Oxidation Studies : Pailloux et al. (2007) described synthetic routes to pyridazin-2-yl derivatives and their chemical oxidation with various agents. This research provides insight into the reactivity and potential applications of these compounds in chemical synthesis (Pailloux et al., 2007).
Synthesis of Fused Azines : Ibrahim and Behbehani (2014) reported a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This study contributes to the field of organic synthesis and the development of new chemical entities (Ibrahim & Behbehani, 2014).
ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) identified a pyridin-3-yl acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking : Mehvish and Kumar (2022) synthesized pyridazinone derivatives and evaluated their antioxidant activity and potential anticancer properties through molecular docking studies. This research is significant in the context of developing new therapeutic agents (Mehvish & Kumar, 2022).
Biological Activity of Heterocyclic Compounds : The study by Sayed et al. (2003) focused on the synthesis of pyridazinone derivatives and their potential as antimicrobial and antifungal agents, contributing to the search for new bioactive compounds (Sayed et al., 2003).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLSJSNSHVOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)


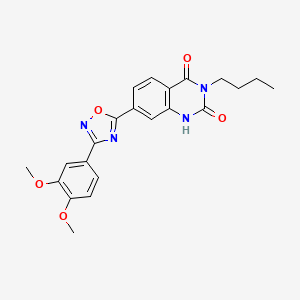
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)
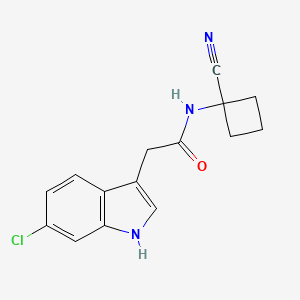
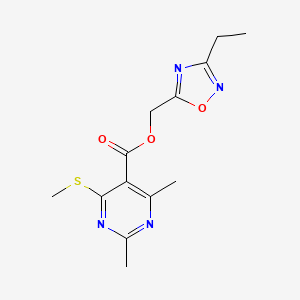
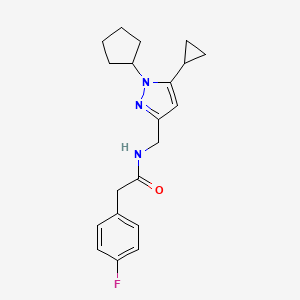
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
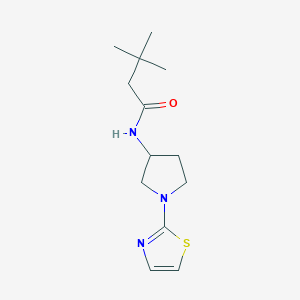
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)